molecular formula C9H14O2 B147372 5-Norbornene-2,2-dimethanol CAS No. 6707-12-6

5-Norbornene-2,2-dimethanol

Cat. No. B147372
Key on ui cas rn: 6707-12-6
M. Wt: 154.21 g/mol
InChI Key: DSHXMENPUICESR-UHFFFAOYSA-N
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Patent
US04528126

Procedure details

25 gm of norborn-5-en-2-carbaldehyde were added in drops to a mixture of 42 ml of 37% formalin and 12.3 gm of sodium hydroxide, dissolved in 36.9 ml of water, under stirring under a nitrogen atmosphere and water cooling over a period of 25 minutes. The temperature of the reaction mixture rose to 30° C. Subsequently the stirring was continued for another hour at 55° C., and then the reaction mixture was extracted with 50 ml of methylisobutyl ketone. The organic phase was washed with 50 ml of water, and the aqueous phase with 50 ml of methylisobutylketone. The combined organic phases were washed neutral, dried over sodium sulfate, and the solvent was distilled off. The residue was recrystallized from petroleum-ether (60-95)/toluene (1:1). The intermediate product, 2,2-di-hydroxymethyl-norborn-5-ene, was obtained in the form of colorless crystals with a yield of 77.6% of the theory, and had the following characteristics:
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
36.9 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH2:3][CH:2]2[CH:8]=[O:9].[CH2:10]=[O:11].[OH-].[Na+]>O>[OH:9][CH2:8][C:2]1([CH2:10][OH:11])[CH2:3][CH:4]2[CH2:7][CH:1]1[CH:6]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C12C(CC(C=C1)C2)C=O
Name
Quantity
42 mL
Type
reactant
Smiles
C=O
Name
Quantity
12.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
36.9 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 30° C
WAIT
Type
WAIT
Details
Subsequently the stirring was continued for another hour at 55° C.
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with 50 ml of methylisobutyl ketone
WASH
Type
WASH
Details
The organic phase was washed with 50 ml of water
WASH
Type
WASH
Details
The combined organic phases were washed neutral
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from petroleum-ether (60-95)/toluene (1:1)

Outcomes

Product
Name
Type
product
Smiles
OCC1(C2C=CC(C1)C2)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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